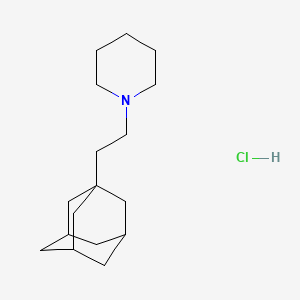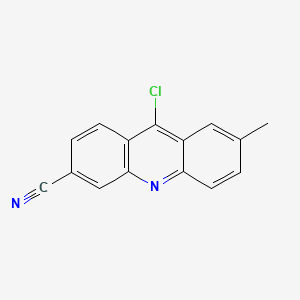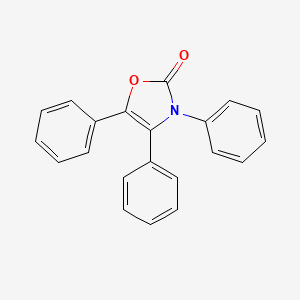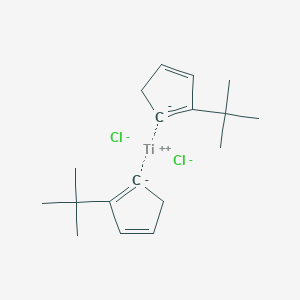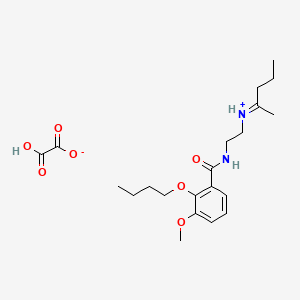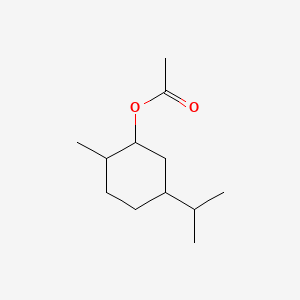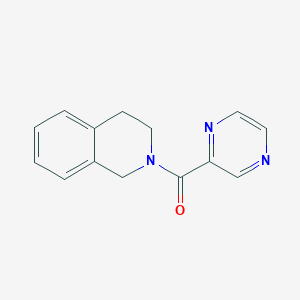
(3,4-Dihydroisoquinolin-2(1H)-yl)(pyrazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core linked to a pyrazine ring via a carbonyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyrazine derivative with a suitable isoquinoline precursor in the presence of a cyclizing agent can yield the desired compound. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. .
Scientific Research Applications
1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroquinoline: Similar in structure but lacks the pyrazine ring.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Contains a different heterocyclic core.
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine: Features a triazole ring instead of an isoquinoline core. The uniqueness of 1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE lies in its combined structural elements, which confer distinct chemical and biological properties
Properties
CAS No. |
551916-85-9 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(pyrazin-2-yl)methanone |
InChI |
InChI=1S/C14H13N3O/c18-14(13-9-15-6-7-16-13)17-8-5-11-3-1-2-4-12(11)10-17/h1-4,6-7,9H,5,8,10H2 |
InChI Key |
SRMTUSLNPYAGQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



